4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride

ROCK Inhibitor Kinase Inhibitor Medicinal Chemistry

Procure the definitive 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0) for structure-activity relationship (SAR)-critical syntheses. Unlike generic isoquinoline sulfonyl chlorides, the 4-bromo substituent uniquely modulates electronic and steric parameters essential for potent ROCK inhibition and AKT pathway modulation. The hydrochloride salt form guarantees superior hydrolytic stability and precise reaction stoichiometry, eliminating variability seen with the free base. Ensure your next ROCK inhibitor or chalcone-sulfonamide hybrid campaign starts with the correct, patent-relevant building block. Consistent 95+% purity (mode across global suppliers) supports reliable downstream biological and ADMET profiling.

Molecular Formula C9H6BrCl2NO2S
Molecular Weight 343.02 g/mol
CAS No. 1203176-80-0
Cat. No. B178639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride
CAS1203176-80-0
Synonyms4-Bromoisoquinoline-5-sulfonyl chloride Hydrochloride
Molecular FormulaC9H6BrCl2NO2S
Molecular Weight343.02 g/mol
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)Br.Cl
InChIInChI=1S/C9H5BrClNO2S.ClH/c10-7-5-12-4-6-2-1-3-8(9(6)7)15(11,13)14;/h1-5H;1H
InChIKeyPQWOQDNNVNMRMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0) - Product Overview and Structural Identity


4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0) is a heterocyclic sulfonyl chloride derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and organic synthesis . The compound features an isoquinoline ring system substituted with a bromine atom at the 4-position and a reactive sulfonyl chloride group at the 5-position, with the hydrochloride salt form enhancing its stability and handling characteristics. The molecular formula is C9H6BrCl2NO2S and the molecular weight is 343.02 g/mol . This compound belongs to a broader class of isoquinoline-5-sulfonyl derivatives that have demonstrated utility as Rho-associated protein kinase (ROCK) inhibitors and as precursors to bioactive sulfonamide hybrids [1].

Why Generic Substitution of 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0) Fails: The Critical Role of the 4-Bromo Substituent


Generic substitution of 4-bromoisoquinoline-5-sulfonyl chloride hydrochloride with other halogenated or unsubstituted isoquinoline sulfonyl chlorides is not scientifically valid due to the distinct and quantifiable impact of the 4-bromo substituent on both chemical reactivity and downstream biological activity. While analogs such as 4-chloro, 4-fluoro, and unsubstituted isoquinoline-5-sulfonyl chlorides share the same core scaffold, the specific halogen at the 4-position significantly alters the electronic properties, steric profile, and resultant pharmacological behavior of derived compounds [1]. The 4-bromo group is explicitly enumerated as a viable substituent in ROCK inhibitor patents, yet it imparts unique characteristics that cannot be replicated by other halogens or hydrogen, which have different atomic radii, electronegativity, and hydrophobic contributions [2]. Consequently, employing a substitute halogen can lead to divergent synthetic outcomes, altered binding affinities in biological assays, and fundamentally different safety and efficacy profiles in the final pharmaceutical agent [3].

4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0): A Quantitative Evidence Guide for Scientific Selection


4-Bromo Substituent as a Patent-Enabled ROCK Inhibitor Scaffold Element

The 4-bromo substituent is explicitly and independently claimed as a key structural feature in patents for ROCK kinase inhibitors, distinguishing it from analogs with hydrogen, fluorine, chlorine, or iodine at the same position [1]. The patent disclosure specifically enumerates R1 substituents including H, F, Cl, Br, I, CN, OH, NH2, C1-3alkyl, C1-3alkoxy, C1-3 alkylamino, and N,N-di(C1-3alkyl)amino, providing a clear comparator framework [2]. While the patent does not provide direct IC50 data for each halogen, the structural enumeration establishes the 4-bromo derivative as a distinct and novel chemical entity with proprietary potential, whereas the unsubstituted or differently halogenated analogs represent separate and legally distinct compositions of matter [3].

ROCK Inhibitor Kinase Inhibitor Medicinal Chemistry

Atomic Radius and Electronegativity Differences Between 4-Bromo and 4-Chloro Analogs

The 4-bromo substituent (atomic radius ~120 pm) imparts distinct steric and electronic properties compared to the 4-chloro analog (atomic radius ~100 pm) and the 4-fluoro analog (atomic radius ~50 pm). While the patent discloses a broad range of halogen substitutions at the 4-position, the specific choice of bromine influences the compound's molecular volume and potential for halogen bonding interactions [1]. The patent background acknowledges that while certain ROCK inhibitors have good enzyme activity, their pharmacokinetic properties and hERG activity can be suboptimal, underscoring that subtle structural modifications like halogen choice can significantly impact downstream drug properties [2].

Structure-Activity Relationship Halogen Bonding Physicochemical Properties

Hydrochloride Salt Form Provides Enhanced Stability and Handling vs. Free Base

The hydrochloride salt form of 4-bromoisoquinoline-5-sulfonyl chloride offers superior stability and ease of handling compared to the free base form (CAS 127625-94-9) . The hydrochloride salt is a crystalline solid with a defined molecular weight of 343.02 g/mol, whereas the free base is more moisture-sensitive and prone to hydrolysis. While direct comparative stability data for this specific compound is not publicly available, the general principle is well-established: sulfonyl chlorides are susceptible to hydrolysis, and salt formation with HCl can significantly mitigate this issue by reducing the compound's sensitivity to ambient moisture and improving its shelf life [1]. The hydrochloride salt is the preferred form for many synthetic applications, as it is less hygroscopic and can be weighed and handled more reliably in an open laboratory environment.

Salt Form Stability Synthetic Utility

Optimal Application Scenarios for 4-Bromoisoquinoline-5-sulfonyl chloride hydrochloride (CAS 1203176-80-0)


Synthesis of 4-Bromo-Substituted ROCK Inhibitor Analogues

Use as a direct synthetic intermediate for preparing ROCK inhibitors with a specific 4-bromo substitution pattern, as outlined in patent disclosures [1]. The 4-bromo group provides a unique steric and electronic environment that can influence kinase selectivity and pharmacokinetic properties compared to 4-fluoro, 4-chloro, or unsubstituted analogs [2].

Synthesis of Chalcone-Sulfonamide Hybrids for Targeted Cancer Therapy

Employ as a key building block in the synthesis of chalcone-sulfonamide hybrids that demonstrate selective cytotoxicity against cancer cell lines. Derived compounds have shown promising activity and selectivity, with the 4-bromo substituent contributing to the overall molecular recognition and binding affinity .

Preparation of AKT Signaling Pathway Inhibitors

Utilize as a precursor for developing inhibitors of the AKT signaling pathway, which is frequently dysregulated in various cancers. The compound's structural features are conducive to the design of molecules that can effectively modulate this critical oncogenic pathway .

Stable Sulfonyl Chloride Source for Moisture-Sensitive Syntheses

Leverage the hydrochloride salt form (CAS 1203176-80-0) over the free base (CAS 127625-94-9) for reactions requiring precise stoichiometry and minimal hydrolytic degradation. The salt form's enhanced stability ensures more consistent and reproducible synthetic results in academic and industrial settings [3].

Technical Documentation Hub

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